molecular formula C12H10K4MgO14 B166830 Potassium magnesium citrate CAS No. 137590-34-2

Potassium magnesium citrate

Número de catálogo: B166830
Número CAS: 137590-34-2
Peso molecular: 558.9 g/mol
Clave InChI: ZBBBMBVEBOYSBA-UHFFFAOYSA-H
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Potassium magnesium citrate, also known as this compound, is a useful research compound. Its molecular formula is C12H10K4MgO14 and its molecular weight is 558.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Prevention of Kidney Stones

One of the most significant applications of potassium magnesium citrate is its role in preventing the recurrence of calcium oxalate kidney stones. Studies have demonstrated its efficacy in increasing urinary citrate levels, which inhibit the formation of calcium stones.

  • Clinical Studies : A double-blind study involving 64 patients showed that this compound reduced the recurrence rate of kidney stones from 63.6% in the placebo group to just 12.9% in the treatment group over three years . This translates to an 85% reduction in risk, highlighting its effectiveness as a prophylactic measure against nephrolithiasis.
  • Mechanism : The compound works by increasing urinary pH and citrate levels, which helps dissolve calcium salts and prevent stone formation. Citrate binds with calcium in urine, thereby reducing calcium oxalate supersaturation .

Correction of Electrolyte Imbalances

This compound is also utilized for correcting hypokalemia (low potassium levels) and magnesium deficiency:

  • Hypokalemia Treatment : It effectively raises serum potassium levels in patients experiencing hypokalemia due to diuretic use (e.g., thiazides). In one study, this compound increased serum potassium from 3.3 mEq/L to 3.8 mEq/L after three weeks of supplementation .
  • Magnesium Supplementation : This compound serves as a source of magnesium, which is crucial for numerous bodily functions including muscle contraction, nerve function, and bone health. It helps prevent magnesium loss associated with certain medications .

Urinary Alkalization

The alkalizing effect of this compound is beneficial for patients with conditions requiring increased urine pH:

  • Uric Acid Stones : By raising urinary pH levels, this compound can help prevent uric acid stone formation, making it a valuable treatment option for patients with a history of such stones .

Dietary Supplementation

As a dietary supplement, this compound can aid individuals who may not receive adequate amounts of these essential minerals through their diet:

  • General Health Benefits : Adequate intake of potassium and magnesium supports cardiovascular health, muscle function, and overall metabolic processes. This compound can be particularly useful for individuals on restricted diets or those with increased requirements due to physical activity or health conditions .

Table 1: Summary of Clinical Findings

Study ReferencePopulationInterventionKey Findings
64 patientsThis compoundReduced stone recurrence from 63.6% to 12.9%
133 recurrent stone formersUrikind-KM6 (this compound + Vitamin B6)Increased urinary citrate from 221.79 mg/dL to 604.04 mg/dL
Healthy subjects on thiazidesThis compoundIncreased serum potassium from 3.3 to 3.8 mEq/L
64 patientsThis compoundRelative risk reduction for stone recurrence: 0.16

Case Study Example

In a prospective study involving patients with recurrent calcium oxalate stones, participants receiving this compound showed significant improvements in urinary parameters compared to a placebo group. After three years, only 13% of the treatment group experienced recurrent stones versus 64% in the placebo group . This underscores the compound's potential as an effective long-term management strategy for nephrolithiasis.

Propiedades

Número CAS

137590-34-2

Fórmula molecular

C12H10K4MgO14

Peso molecular

558.9 g/mol

Nombre IUPAC

magnesium;tetrapotassium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/2C6H8O7.4K.Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;/q;;4*+1;+2/p-6

Clave InChI

ZBBBMBVEBOYSBA-UHFFFAOYSA-H

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+].[K+].[K+].[K+]

SMILES canónico

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+].[K+].[K+].[K+]

Sinónimos

MAGNESIUMPOTASSIUMCITRATE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.